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molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No. B145934
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Patent
US07022825B2

Procedure details

Is prepared according to the method of paragraph C by reaction of N-propionyl-2-benzoxazolone with methoxyacetaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][C:6]1=[O:14])(=O)CC.COCC=O>>[O:7]1[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:5][C:6]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)N1C(OC2=C1C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Is prepared

Outcomes

Product
Name
Type
Smiles
O1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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